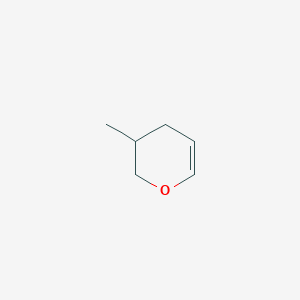
3-methyl-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with one unsaturated carbon-carbon bond. The compound is characterized by the presence of a methyl group at the third position of the dihydropyran ring. It is a colorless liquid with a boiling point of approximately 85°C and is soluble in common organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-3,4-dihydro-2H-pyran can be synthesized through various methods. One common approach involves the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature . Additionally, a titanocene-catalyzed reductive domino reaction has been reported to provide diverse 6-fluoro-3,4-dihydro-2H-pyrans .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration processes using continuous flow reactors. The use of robust catalysts such as alumina ensures high yields and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield tetrahydropyran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the unsaturated carbon-carbon bond.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride, and various acids and bases. Reaction conditions often involve ambient temperatures and solvent-free environments to enhance reaction efficiency .
Major Products Formed
Major products formed from these reactions include tetrahydropyran derivatives, lactones, and carboxylic acids. These products are valuable intermediates in organic synthesis and pharmaceutical applications .
Aplicaciones Científicas De Investigación
3-Methyl-3,4-dihydro-2H-pyran has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-methyl-3,4-dihydro-2H-pyran involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is influenced by the presence of the unsaturated carbon-carbon bond and the oxygen atom in the ring. These features enable the compound to participate in a wide range of chemical transformations, including cycloadditions and rearrangements .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the methyl group at the third position, making it less sterically hindered and more reactive in certain reactions.
Tetrahydropyran: Fully saturated version of the compound, exhibiting different reactivity and stability profiles.
2,3-Dihydro-4H-pyran: An isomer with the double bond in a different position, leading to distinct chemical properties and reactivity.
Uniqueness
3-Methyl-3,4-dihydro-2H-pyran is unique due to the presence of the methyl group, which influences its steric and electronic properties. This modification enhances its stability and alters its reactivity compared to other pyran derivatives .
Propiedades
Número CAS |
91293-93-5 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
3-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h2,4,6H,3,5H2,1H3 |
Clave InChI |
FOQQRIPFUIJWIA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=COC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
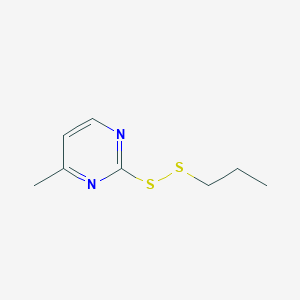
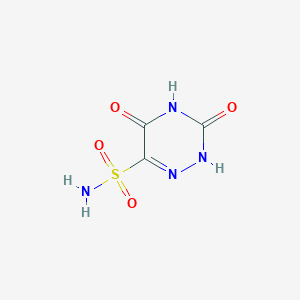
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
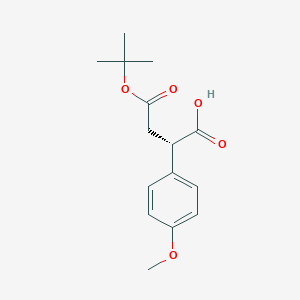

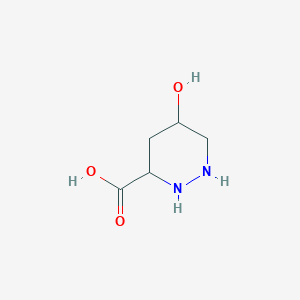
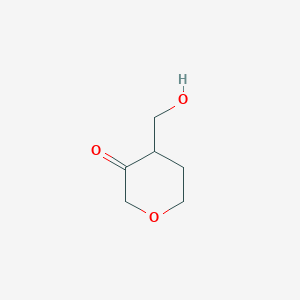
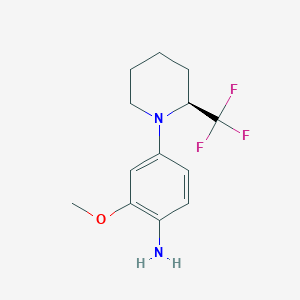
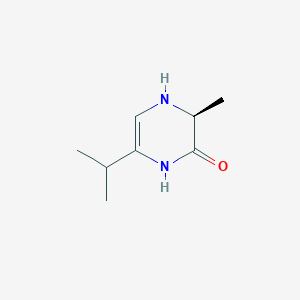
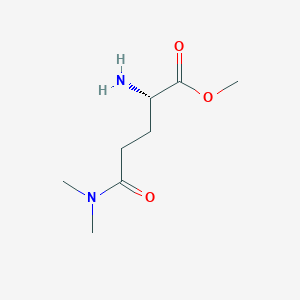

![6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
